molecular formula C32H50O11 B1239426 Tedanolide

Tedanolide

货号: B1239426
分子量: 610.7 g/mol
InChI 键: ILTUTLWVTBBXNS-SXSSDGSKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tedanolide is a natural product found in Tedania ignis with data available.

科学研究应用

Antitumor Activity

Tedanolide exhibits strong antitumor activity against various cancer cell lines. Notably, it has shown an effective ED50 of 250 pg/mL against human nasopharynx carcinoma cells and 16 pg/mL against lymphocytic leukemia cells . The compound induces cell cycle arrest in the S phase at concentrations as low as 10 ng/mL , illustrating its potency in inhibiting cancer cell proliferation .

In vivo studies further support its therapeutic potential, as this compound has been demonstrated to increase the lifespan of mice implanted with lymphocytic leukemia by 23% at a dosage of 1.5 μg/kg . These findings underscore this compound's potential as a lead compound for developing new cancer therapies.

Synthetic Approaches

The complexity of this compound's structure has prompted extensive synthetic research aimed at producing this compound and its analogs. Various synthetic strategies have been employed:

  • Total Synthesis : The total synthesis of this compound and its analogs has been accomplished using diverse methodologies, including stereoselective approaches and convergent synthesis techniques. For instance, Roush and Kalesse have developed distinct synthetic routes that allow for the efficient construction of this compound from common precursors .
  • Synthetic Yields : The reported yields for synthesizing this compound have varied significantly across different methods, with some achieving yields up to 71% for key intermediates .

Case Study 1: this compound in Cancer Therapy

A study investigated the efficacy of this compound on P388 murine leukemia cells, revealing an IC50 value of 94 pg/mL , which indicates a potent inhibitory effect on tumor growth . The research highlights the potential for developing this compound-based therapies targeting specific cancer types.

Case Study 2: Mechanistic Insights

Research into the binding affinity of 13-deoxythis compound to the ribosomal subunit provided insights into its mechanism of action. The identification of specific pharmacophores within the compound has paved the way for rational drug design aimed at enhancing its therapeutic efficacy .

Comparative Data Table

Compound NameSourceED50 (pg/mL)IC50 (pg/mL)Mechanism
This compoundTedania ignis25016Binds to eukaryotic ribosomes
13-Deoxythis compoundMycale adhaerens-94Binds to eukaryotic ribosomes
This compound CIrcinia sp.-57Similar mechanism

化学反应分析

Kiyooka Aldol Reaction for Tertiary Alcohol Construction

The stereoselective formation of the C15 tertiary alcohol (flanked by three oxygenated carbons) represents a pivotal step. Lücke and Kalesse achieved this via a Kiyooka aldol protocol using PMP-protected aldehyde 22 and vinyl magnesium bromide (Scheme 5, ):

ReactantsConditionsOutcomeYieldSelectivity
Aldehyde 22 + Vinyl MgBr−78°C, THFAllylic alcohol 24 72%>20:1 dr

This reaction established the C15 stereocenter with high fidelity, critical for subsequent fragment couplings .

Aldol Reactions for Fragment Assembly

Two aldol reactions were employed to unite the northern (C1–C11), eastern (C12–C23), and southwestern (C24–C29) fragments:

C6–C7 Aldol Coupling

Titanium tetrachloride-mediated aldol reaction between ketone 11 and aldehyde 13 ( ):

FragmentsBase/SolventProductYielddr
11 + 13 TiCl₄, i-Pr₂NEt, CH₂Cl₂Aldol adduct 23a/23b 71%1.8:1

Despite moderate diastereoselectivity, chromatographic separation enabled isolation of the desired isomer .

C12–C13 Aldol Coupling

Lithium hexamethyldisilazide (LiHMDS) facilitated the union of aldehyde 12 and ketone 34 ( ):

FragmentsConditionsOutcomeYield
12 + 34 LiHMDS, THF, −78°CAldol product 34 55%

This step introduced the C13 stereocenter, later reduced via Evans–Saksena protocol (67% yield) .

Julia–Kocienski Olefination for Side-Chain Installation

The C23–C24 olefin was installed using a Julia–Kocienski reaction between sulfone 28 and aldehyde 29 ( ):

ComponentsConditionsProductYield
Sulfone 28 + Aldehyde 29 KHMDS, THF, −78°C → 0°COlefin 30 85%

This reaction exhibited excellent E-selectivity (>95%), critical for maintaining macrocycle conformation .

Epoxidation Strategies

Late-stage epoxidation of the C18–C19 olefin posed significant chemo- and stereoselectivity challenges. Smith et al. employed mCPBA under Henbest-effect guidance ( ):

SubstrateOxidant/ConditionsOutcomeYield
Desepoxy-tedanolidemCPBA, CH₂Cl₂, −40°CThis compound epoxide89%

The C17 hydroxyl group directed syn-epoxidation, consistent with X-ray crystallographic data .

Macrolactonization via Yamaguchi Protocol

Cyclization of seco-acid 41 utilized Yamaguchi conditions ( ):

SubstrateReagentsMacrocycleYield
Seco-acid 41 2,4,6-Trichlorobenzoyl chloride, DMAP, tolueneMacrolactone 42 82%

Notably, competing lactonization at C13 or C17 hydroxyls necessitated precise protecting group orchestration (Piv, TES) .

Protecting Group Challenges

The synthesis demanded meticulous protection/deprotection sequences:

StepProtectionDeprotection AgentOutcome
C15 Tertiary AlcoholPMP-acetalDIBAL-HAldehyde 22
C13 HydroxylTES etherHF·Et₃NFree alcohol
C17 HydroxylSEM etherMgBr₂, MeNO₂Liberated for oxidation

Improper group selection led to retro-aldol decomposition (e.g., 43 in MeOH) .

Table 1: Comparative Yields in Aldol Reactions

Reaction TypeConditionsYield RangeSelectivity (dr)
Kiyooka AldolTiCl₄, i-Pr₂NEt72–85%>20:1
C6–C7 AldolTiCl₄, CH₂Cl₂55–71%1.6:1–1.8:1
C12–C13 AldolLiHMDS, THF40–55%Single isomer

Table 2: Stability of Synthetic Intermediates

CompoundStability IssueSolution Implemented
Macrolactone 43 Retro-aldol in MeOHAcetonide protection (41 )
Hemiketal 36 Tautomerization resistanceC13-OH excision

These findings underscore the interplay between reaction design, stereoelectronic control, and structural validation in this compound synthesis.

属性

分子式

C32H50O11

分子量

610.7 g/mol

IUPAC 名称

(9E)-3,8,14-trihydroxy-17-[hydroxy-[2-methyl-3-[(E)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone

InChI

InChI=1S/C32H50O11/c1-10-11-15(2)30-32(8,43-30)29(39)21-14-42-31(40)27(38)28(41-9)20(7)25(36)19(6)24(35)17(4)12-16(3)22(33)13-23(34)18(5)26(21)37/h10-12,15-16,18-21,23-24,27-30,34-35,38-39H,13-14H2,1-9H3/b11-10+,17-12+

InChI 键

ILTUTLWVTBBXNS-SXSSDGSKSA-N

SMILES

CC=CC(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(C(=CC(C(=O)CC(C(C2=O)C)O)C)C)O)C)C)OC)O)O

手性 SMILES

C/C=C/C(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(/C(=C/C(C(=O)CC(C(C2=O)C)O)C)/C)O)C)C)OC)O)O

规范 SMILES

CC=CC(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(C(=CC(C(=O)CC(C(C2=O)C)O)C)C)O)C)C)OC)O)O

同义词

tedanolide

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tedanolide
Reactant of Route 2
Tedanolide
Reactant of Route 3
Tedanolide
Reactant of Route 4
Tedanolide
Reactant of Route 5
Reactant of Route 5
Tedanolide
Reactant of Route 6
Tedanolide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。